molecular formula C20H15NO3 B14411199 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole CAS No. 82238-46-8

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole

Katalognummer: B14411199
CAS-Nummer: 82238-46-8
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: ISFOBMWMAFGJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that features a furan ring, an oxazole ring, and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole typically involves the reaction of furan derivatives with oxazole precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex heterocyclic compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole is unique due to its specific combination of furan, oxazole, and phenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

82238-46-8

Molekularformel

C20H15NO3

Molekulargewicht

317.3 g/mol

IUPAC-Name

2-(furan-2-ylmethoxy)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C20H15NO3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)24-20(21-18)23-14-17-12-7-13-22-17/h1-13H,14H2

InChI-Schlüssel

ISFOBMWMAFGJKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)OCC3=CC=CO3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.